molecular formula C26H29N3O B12768268 Pyrvinium hydroxide CAS No. 641-69-0

Pyrvinium hydroxide

Cat. No.: B12768268
CAS No.: 641-69-0
M. Wt: 399.5 g/mol
InChI Key: XSLHNXBPPDZDAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrvinium hydroxide is a chemical compound belonging to the cyanine dye family. It is known for its anthelmintic properties, primarily used to treat pinworm infestations.

Preparation Methods

The synthesis of pyrvinium hydroxide involves several steps. One common method is based on the Skraup synthesis and Paal-Knorr synthesis . These methods involve the reaction of quinoline derivatives with various reagents under controlled conditions. Industrial production methods often utilize these synthetic routes with modifications to optimize yield and purity.

Chemical Reactions Analysis

Pyrvinium hydroxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pyrvinium hydroxide has a wide range of scientific research applications:

Comparison with Similar Compounds

Pyrvinium hydroxide shares similarities with other compounds in the cyanine dye family, such as pyrvinium pamoate and pyrvinium chloride. it is unique in its specific inhibitory effects on mitochondrial function and the WNT signaling pathway . Other similar compounds include:

This compound stands out due to its distinct chemical structure and specific biological activities, making it a valuable compound for various scientific and medical applications.

Properties

CAS No.

641-69-0

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;hydroxide

InChI

InChI=1S/C26H28N3.H2O/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H2/q+1;/p-1

InChI Key

XSLHNXBPPDZDAU-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[OH-]

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[OH-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.